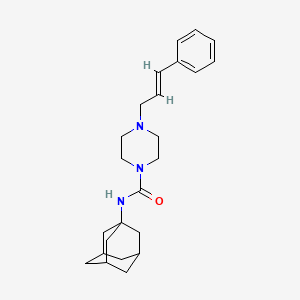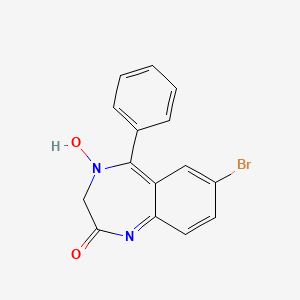
N'-(2,4-difluorophenyl)-N,N-diisobutylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-difluorophenyl)-N,N-diisobutylurea, also known as DFB or diflubenzuron, is a chemical compound that has been widely used as an insecticide and acaricide in agriculture and forestry. It belongs to the class of benzoylurea insecticides, which act by inhibiting chitin synthesis in insects and mites. In recent years, DFB has also been studied for its potential applications in scientific research, particularly in the fields of biology, biochemistry, and pharmacology.
作用机制
The mechanism of action of N'-(2,4-difluorophenyl)-N,N-diisobutylurea as an insecticide and acaricide is based on its ability to inhibit chitin synthesis in insects and mites. Chitin is a major component of the exoskeleton and other structures of these organisms, and its synthesis is essential for their growth and development. By inhibiting chitin synthesis, N'-(2,4-difluorophenyl)-N,N-diisobutylurea disrupts the normal molting process and ultimately leads to death.
As an inhibitor of PTPs, N'-(2,4-difluorophenyl)-N,N-diisobutylurea acts by binding to the active site of these enzymes and preventing them from dephosphorylating their substrates. This results in the accumulation of phosphorylated proteins and altered cell signaling pathways, which can have various effects depending on the specific PTP targeted.
Biochemical and Physiological Effects
N'-(2,4-difluorophenyl)-N,N-diisobutylurea has been shown to have various biochemical and physiological effects in insects and other organisms. As an insecticide and acaricide, it inhibits chitin synthesis and disrupts the normal molting process, leading to growth inhibition and death.
In mammals, N'-(2,4-difluorophenyl)-N,N-diisobutylurea has been shown to affect various cellular processes by inhibiting PTP activity. It has been found to inhibit the proliferation of cancer cells, induce apoptosis in various cell types, and improve insulin sensitivity in diabetic animals.
实验室实验的优点和局限性
N'-(2,4-difluorophenyl)-N,N-diisobutylurea has several advantages as a tool for scientific research. Its ability to inhibit chitin synthesis makes it a useful tool for studying the role of chitin in insect development and physiology. Its ability to inhibit PTP activity and modulate cell signaling pathways makes it a promising candidate for drug development.
However, N'-(2,4-difluorophenyl)-N,N-diisobutylurea also has some limitations. Its toxicity to non-target organisms, including humans, limits its use in certain applications. Its mechanism of action is also not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on N'-(2,4-difluorophenyl)-N,N-diisobutylurea. One area of interest is the development of N'-(2,4-difluorophenyl)-N,N-diisobutylurea-based insecticides and acaricides that are more selective and less toxic to non-target organisms. Another area of interest is the development of N'-(2,4-difluorophenyl)-N,N-diisobutylurea-based drugs for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Further research is also needed to fully understand the mechanism of action of N'-(2,4-difluorophenyl)-N,N-diisobutylurea as an inhibitor of PTPs. This could lead to the development of more specific and potent PTP inhibitors for use in drug development.
In conclusion, N'-(2,4-difluorophenyl)-N,N-diisobutylurea is a versatile chemical compound with a wide range of applications in scientific research. Its ability to inhibit chitin synthesis and PTP activity make it a valuable tool for studying various cellular processes and developing new drugs. Further research is needed to fully understand its mechanism of action and explore its potential in various applications.
合成方法
N'-(2,4-difluorophenyl)-N,N-diisobutylurea can be synthesized by reacting 2,4-difluoroaniline with diisobutylcarbodiimide and benzoyl chloride in the presence of a base such as triethylamine. The reaction yields N'-(2,4-difluorophenyl)-N,N-diisobutylurea as a white crystalline solid with a melting point of around 210°C.
科学研究应用
N'-(2,4-difluorophenyl)-N,N-diisobutylurea has been found to have a variety of applications in scientific research. One of its main uses is as an inhibitor of chitin synthesis in insects and mites. This property has made it a popular tool for studying the role of chitin in insect development, molting, and reproduction.
N'-(2,4-difluorophenyl)-N,N-diisobutylurea has also been used as an inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play important roles in cell signaling and regulation. By inhibiting PTP activity, N'-(2,4-difluorophenyl)-N,N-diisobutylurea has been shown to affect various cellular processes, including cell proliferation, differentiation, and apoptosis.
In addition, N'-(2,4-difluorophenyl)-N,N-diisobutylurea has been studied for its potential as a therapeutic agent for various diseases, including cancer, diabetes, and Alzheimer's disease. Its ability to inhibit PTP activity and modulate cell signaling pathways makes it a promising candidate for drug development.
属性
IUPAC Name |
3-(2,4-difluorophenyl)-1,1-bis(2-methylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22F2N2O/c1-10(2)8-19(9-11(3)4)15(20)18-14-6-5-12(16)7-13(14)17/h5-7,10-11H,8-9H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUADLUTXMEWKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)NC1=C(C=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24797166 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-(2,4-difluorophenyl)-N,N-diisobutylurea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-(1,3-benzodioxol-5-yl)-1-[(benzylamino)carbonyl]vinyl}-4-bromobenzamide](/img/structure/B5304641.png)
![3-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-3-ylcarbonyl]-6-(3-fluoro-4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B5304647.png)
![3-({[3-(ethoxycarbonyl)phenyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5304651.png)

![4-{[1-(1-pyrrolidinyl)cyclohexyl]methyl}phenol hydrochloride](/img/structure/B5304669.png)

![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B5304684.png)
![(5-chloro-2-ethoxybenzyl)methyl(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)amine](/img/structure/B5304686.png)

![N-[1-(4-methoxyphenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B5304713.png)
![N'-{[(4-tert-butylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5304723.png)


![ethyl 5-(7-{[N-(tert-butoxycarbonyl)alanyl]oxy}-5-hydroxy-4-oxo-4H-chromen-3-yl)-2-furoate](/img/structure/B5304733.png)